alpha-(4-Biphenylyl)benzylamine
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Overview
Description
Alpha-(4-Biphenylyl)benzylamine is a chemical compound with the molecular formula C19H17N . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of benzylamines, which includes alpha-(4-Biphenylyl)benzylamine, has been studied extensively. One method involves the use of a highly active Mn (I) pincer catalyst for the N-alkylation of amines with alcohols . Another method involves the direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines . A multi-enzyme cascade process for the biosynthesis of benzylamine has also been reported .Chemical Reactions Analysis
Benzylamines, including alpha-(4-Biphenylyl)benzylamine, can undergo a variety of chemical reactions. For instance, they can be alkylated using a Mn (I) pincer catalyst and alcohols . They can also react with CO2 for protection and deprotection sequences .Scientific Research Applications
Antiarrhythmic Applications
α-(4-Biphenylyl)benzylamine derivatives have been studied for their antiarrhythmic effects. A series of 2-, 3-, and 4-substituted benzylamine derivatives, including compounds like 2-(p-methoxyphenylethynyl)benzylamine and α,α-dimethyl-4-phenethylbenzylamine, demonstrated significant antiarrhythmic activity in experimental cardiac arrhythmias (Remy, Van Saun, & Engelhardt, 1975). A highly specific and sensitive GLC method was also developed for the analysis of α,α-dimethyl-4-(α,α,β,β-tetrafluorophenethyl) benzylamine, a new orally active antiarrhythmic drug, in biological fluids, indicating its potential in therapeutic applications (Zacchei & Weidner, 1975).
Biosynthetic Production
Benzylamine is a critical intermediate for various applications including the production of high-energy propellants like CL-20. A novel biosynthetic pathway was developed for benzylamine production from cellular phenylpyruvate, offering a greener alternative to chemical production methods. This pathway, involving enzymes from different sources, demonstrated the potential for efficient and environmentally friendly production of benzylamine (Pandey, Casini, Voigt, & Gordon, 2021).
Photovoltaic Applications
Benzylamine has been explored for its application in improving the performance of photovoltaic cells. It was used as a surface passivation molecule for formamidinium lead iodide perovskite films, resulting in enhanced moisture resistance and electronic properties. Solar cells based on benzylamine-modified films achieved a high efficiency of 19.2% and demonstrated significant stability with no degradation after over 2800 hours of air exposure (Wang, Geng, Zhou, Fang, Tong, Loi, Liu, & Zhao, 2016).
Mechanism of Action
While the specific mechanism of action for alpha-(4-Biphenylyl)benzylamine is not mentioned in the search results, benzylamines in general are known to interact with the fungal cell membrane. They specifically inhibit squalene epoxidase, a key enzyme in fungal sterol biosynthesis. This results in a deficiency in ergosterol, a major fungal membrane sterol, leading to increased membrane permeability and leakage of cellular components, ultimately causing fungal cell death .
properties
IUPAC Name |
phenyl-(4-phenylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXMLFSUCVXABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(4-Biphenylyl)benzylamine |
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